Cas no 1228553-89-6 (2-(1S)-1-aminoethyl-5-methoxyphenol)

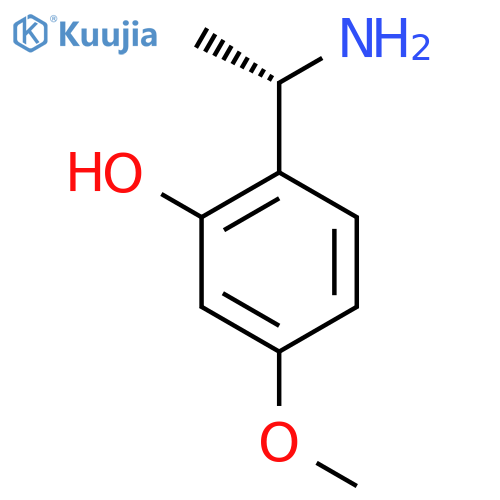

1228553-89-6 structure

商品名:2-(1S)-1-aminoethyl-5-methoxyphenol

2-(1S)-1-aminoethyl-5-methoxyphenol 化学的及び物理的性質

名前と識別子

-

- 2-((1S)-1-aminoethyl)-5-methoxyphenol

- (S)-2-(1-Aminoethyl)-5-methoxyphenol

- 2-[(S)-1-Aminoethyl]-5-methoxyphenol

- 2-[(1S)-1-aminoethyl]-5-methoxyphenol

- 2-(1S)-1-aminoethyl-5-methoxyphenol

-

- インチ: 1S/C9H13NO2/c1-6(10)8-4-3-7(12-2)5-9(8)11/h3-6,11H,10H2,1-2H3/t6-/m0/s1

- InChIKey: MUIJMEXMRKCHFK-LURJTMIESA-N

- ほほえんだ: OC1C=C(C=CC=1[C@H](C)N)OC

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 141

- トポロジー分子極性表面積: 55.5

2-(1S)-1-aminoethyl-5-methoxyphenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1866286-1.0g |

2-[(1S)-1-aminoethyl]-5-methoxyphenol |

1228553-89-6 | 1g |

$1357.0 | 2023-06-01 | ||

| Enamine | EN300-1866286-0.25g |

2-[(1S)-1-aminoethyl]-5-methoxyphenol |

1228553-89-6 | 0.25g |

$579.0 | 2023-09-18 | ||

| Enamine | EN300-1866286-10g |

2-[(1S)-1-aminoethyl]-5-methoxyphenol |

1228553-89-6 | 10g |

$2701.0 | 2023-09-18 | ||

| Enamine | EN300-1866286-1g |

2-[(1S)-1-aminoethyl]-5-methoxyphenol |

1228553-89-6 | 1g |

$628.0 | 2023-09-18 | ||

| Enamine | EN300-1866286-10.0g |

2-[(1S)-1-aminoethyl]-5-methoxyphenol |

1228553-89-6 | 10g |

$5837.0 | 2023-06-01 | ||

| Enamine | EN300-1866286-0.1g |

2-[(1S)-1-aminoethyl]-5-methoxyphenol |

1228553-89-6 | 0.1g |

$553.0 | 2023-09-18 | ||

| Enamine | EN300-1866286-5.0g |

2-[(1S)-1-aminoethyl]-5-methoxyphenol |

1228553-89-6 | 5g |

$3935.0 | 2023-06-01 | ||

| Enamine | EN300-1866286-0.05g |

2-[(1S)-1-aminoethyl]-5-methoxyphenol |

1228553-89-6 | 0.05g |

$528.0 | 2023-09-18 | ||

| Enamine | EN300-1866286-2.5g |

2-[(1S)-1-aminoethyl]-5-methoxyphenol |

1228553-89-6 | 2.5g |

$1230.0 | 2023-09-18 | ||

| Enamine | EN300-1866286-0.5g |

2-[(1S)-1-aminoethyl]-5-methoxyphenol |

1228553-89-6 | 0.5g |

$603.0 | 2023-09-18 |

2-(1S)-1-aminoethyl-5-methoxyphenol 関連文献

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

1228553-89-6 (2-(1S)-1-aminoethyl-5-methoxyphenol) 関連製品

- 855474-56-5(butyl(hexan-2-yl)amine)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量